molecular formula C18H16N2OS B12926580 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one CAS No. 89069-47-6

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one

Cat. No.: B12926580
CAS No.: 89069-47-6
M. Wt: 308.4 g/mol
InChI Key: OAYSQDJXAHWLDL-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a sulfur-containing methylthio group at position 2, a phenyl ring at position 6, and an ortho-tolyl (2-methylphenyl) substituent at position 3. Its synthesis likely involves cyclocondensation reactions using 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a precursor, combined with aromatic aldehydes under reflux or ultrasound-assisted conditions .

Properties

CAS No.

89069-47-6

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2OS/c1-13-8-6-7-11-16(13)20-17(21)12-15(19-18(20)22-2)14-9-4-3-5-10-14/h3-12H,1-2H3

InChI Key

OAYSQDJXAHWLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(N=C2SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes, ketones, and thiourea under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity may be attributed to the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. This inhibition can lead to reduced collagen production and fibrosis .

Comparison with Similar Compounds

Position 2:

  • Methylthio (SCH₃): Enhances lipophilicity and resistance to oxidation compared to methoxy (OCH₃) or amino (NH₂) groups. For example, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one () has a calculated logP of 0.64, making it more lipid-soluble than its methoxy counterpart .

Position 6:

  • Aromatic groups: Phenyl: Provides steric bulk and hydrophobic interactions, as seen in the target compound. Electron-withdrawing groups: Bromophenyl (e.g., 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, ) may improve electrophilicity and reactivity in cross-coupling reactions .

Position 3:

  • o-Tolyl vs.

Physicochemical Properties

Compound Substituents (Positions 2, 3, 6) Melting Point (°C) Solubility Reference
Target compound SCH₃, o-tolyl, phenyl Not reported Insoluble in water; soluble in DMF/dioxane
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one SCH₃, CH₃, NH₂ 255–258 Soluble in polar aprotic solvents
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one SH, C₂H₅, CH₃ (thieno core) Not reported Predicted density: 1.42 g/cm³
6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one SCH₃, H, 2-bromophenyl Not reported Discontinued due to stability issues

Biological Activity

2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of N-heterocycles known for their potential therapeutic applications, particularly in oncology and virology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16N2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{S}

This compound features a methylthio group at the 2-position and phenyl and o-tolyl substituents at the 6 and 3 positions of the pyrimidine ring, respectively. The presence of these substituents is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15.5Apoptosis induction
Compound BHL-60 (Leukemia)12.0Cell cycle arrest
This compoundA549 (Lung)TBDTBD

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research has indicated that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways.

Case Study: Antiviral Efficacy
A study demonstrated that a related pyrimidine compound exhibited significant antiviral activity against the influenza virus, with an EC50 value of 25 µM. The compound's mechanism involved interference with viral RNA synthesis, showcasing its potential as a therapeutic agent against viral infections.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and viral replication.
  • Apoptosis Induction : These compounds can trigger programmed cell death pathways in malignant cells.
  • Cell Cycle Regulation : They have been shown to affect the progression of the cell cycle, leading to growth inhibition.

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